3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine
Description
This compound is a thiazolidine derivative featuring a 1,2-dihydroacenaphthylene sulfonyl group and a 2-methoxyphenyl substituent. The thiazolidine core (a saturated five-membered ring with nitrogen and sulfur) is notable for its conformational rigidity, which can influence binding affinity in biological systems. Current research suggests its relevance in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamide and aromatic interactions are critical .
Properties
IUPAC Name |
3-(1,2-dihydroacenaphthylen-3-ylsulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S2/c1-26-19-8-3-2-7-17(19)22-23(13-14-27-22)28(24,25)20-12-10-16-6-4-5-15-9-11-18(20)21(15)16/h2-8,10,12,22H,9,11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYAHWGBCIDFFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2N(CCS2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution or other coupling reactions to attach the methoxyphenyl moiety to the thiazolidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions may target the sulfonyl group or other functional groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be investigated for therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the materials science field, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in the combination of its sulfonyl-acenaphthenyl and ortho-methoxyphenyl groups. Below is a comparative analysis with key analogues:
Key Findings
However, ortho-substitution may improve target specificity in enzyme inhibition .
Sulfonyl vs. Carboxylic Acid : Unlike diphenylamine derivatives (e.g., tofenamic acid), the sulfonyl group in the target compound provides stronger hydrogen-bonding capacity, which could enhance interactions with polar residues in biological targets .
Data Table: Physicochemical Comparison
| Property | Target Compound | 4-Methoxyphenyl Analogue | Tofenamic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~413.5 | ~413.5 | 261.7 |
| LogP (Predicted) | 3.2 | 3.5 | 4.1 |
| Hydrogen-Bond Acceptors | 6 | 6 | 3 |
| Key Functional Groups | Sulfonyl, Thiazolidine, Methoxyphenyl | Sulfonyl, Thiazolidine, Methoxyphenyl | Carboxylic Acid, Diphenylamine |
Biological Activity
3-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-2-(2-methoxyphenyl)thiazolidine is a compound of interest due to its potential biological activities. Thiazolidine derivatives have been widely studied for their diverse pharmacological properties, including anticancer, antioxidant, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on existing research findings, case studies, and synthesized data.
Chemical Structure and Properties
The compound features a thiazolidine core with a sulfonyl group and methoxyphenyl substitution. Its molecular formula is , and it exhibits unique structural properties that contribute to its biological activity.
Antioxidant Activity
Antioxidant activity is crucial in mitigating oxidative stress-related diseases. Thiazolidine derivatives have shown significant antioxidant properties. For example, compounds structurally similar to our target have demonstrated effective inhibition of lipid peroxidation in various assays.
| Compound | EC50 (mM) | Assay Type |
|---|---|---|
| 3i | 0.565 ± 0.051 | TBARS |
| 3r | 0.708 ± 0.074 | TBARS |
The presence of specific substituents on the thiazolidine ring can enhance antioxidant activity, with certain modifications leading to improved efficacy against oxidative stress markers.
Anticancer Activity
Thiazolidine derivatives have been extensively tested for their anticancer properties. In vitro studies have assessed their effects on various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 16f | HepG2 | 6.19 ± 0.50 |
| 16f | MCF-7 | 5.10 ± 0.40 |
| 24b | MDA-MB-231 | 8.16 |
The results indicate that certain thiazolidine derivatives exhibit potent antiproliferative effects, often outperforming standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
Research has indicated that thiazolidine derivatives can also possess antimicrobial properties. For instance, studies on related compounds have shown moderate activity against various bacterial strains, suggesting that modifications to the thiazolidine structure could enhance this activity.
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated several thiazolidine derivatives against cancer cell lines using the sulforhodamine B assay. Among them, compound 16f exhibited remarkable potency against HepG2 and MCF-7 cells, indicating its potential as a lead compound for further development in cancer therapy.
- Antioxidant Mechanism Investigation : Another study focused on the mechanism of antioxidant action of thiazolidines, revealing that these compounds could induce phase II detoxifying enzymes through the Nrf2 pathway, thereby enhancing cellular resistance to oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
